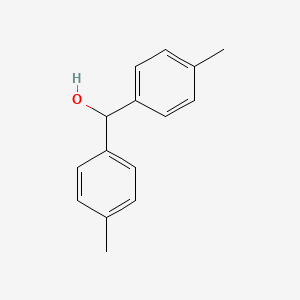

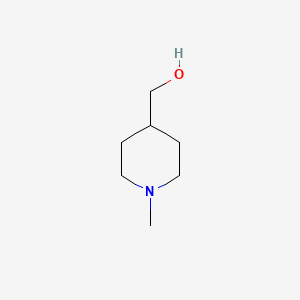

![molecular formula C9H6N2O3 B1296339 4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-carbonsäure CAS No. 34662-58-3](/img/structure/B1296339.png)

4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-carbonsäure

Übersicht

Beschreibung

“4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the metal chelation motif and has been synthesized and evaluated for its in vitro anti-HIV-1 activity .

Synthesis Analysis

The synthesis of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” derivatives has been investigated via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .

Molecular Structure Analysis

The molecular structure of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” involves a keto oxygen atom at position C-4 and a nitrogen atom of the thiadiazole or oxadiazole ring moiety .

Chemical Reactions Analysis

The chemical reactions of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” involve reversible formation of host-guest complexes with substrates through non-covalent bonding .

Wissenschaftliche Forschungsanwendungen

Proteomik-Forschung

Diese Verbindung wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Gebiet ist von entscheidender Bedeutung für das Verständnis vieler biologischer Prozesse, und 4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-carbonsäure kann verwendet werden, um Proteinstrukturen, Wechselwirkungen und Funktionen zu untersuchen.

Biochemische Forschung

this compound wird auch in der biochemischen Forschung verwendet . Biochemie beinhaltet das Verständnis der chemischen Reaktionen und Substanzen, die an biologischen Prozessen beteiligt sind. Diese Verbindung kann verwendet werden, um diese Reaktionen und Prozesse auf molekularer Ebene zu untersuchen.

Synthese von Derivaten

Diese Verbindung wird zur Synthese verschiedener Derivate verwendet . Zum Beispiel wird sie bei der Synthese von 7-substituierten 5-Oxo-5H-thiazolo[3,2-a]pyrimidin-6-carbonsäuren und 2-substituierten 4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-carbonsäuren verwendet . Diese Derivate können verschiedene Anwendungen in verschiedenen Forschungsbereichen haben.

Photoredox-C-H-Arylierung

this compound wird bei der katalytischen Photoredox-C-H-Arylierung verwendet . Dies ist eine Art chemischer Reaktion, die den Transfer einer Arylgruppe zu einer Kohlenstoff-Wasserstoff-Bindung beinhaltet. Dieser Prozess ist wichtig bei der Synthese komplexer organischer Moleküle.

5. Herstellung von Alkyl-, Arylalkyl- und Arylamiden Diese Verbindung wird bei der Herstellung von Alkyl-, Arylalkyl- und Arylamiden von 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbonsäure verwendet . Diese Verbindungen können verschiedene Anwendungen in verschiedenen Forschungsbereichen haben.

Hydrochlorid-Form für Proteomik-Forschung

Die Hydrochlorid-Form von this compound wird ebenfalls in der Proteomik-Forschung verwendet . Diese Form der Verbindung kann unterschiedliche Eigenschaften haben und kann verwendet werden, um verschiedene Aspekte von Proteinen zu untersuchen.

Wirkmechanismus

Target of Action:

This compound primarily targets HIV-1 integrase (IN) . HIV-1 is the virus responsible for acquired immunodeficiency syndrome (AIDS), and IN plays a crucial role in the viral life cycle by facilitating the integration of viral DNA into the host genome .

Mode of Action:

The compound interacts with the active site of IN. Specifically:

- The nitrogen atom from either the thiadiazole or oxadiazole ring moiety also participates in this chelation .

As a result of this interaction, the compound inhibits IN’s function, preventing viral DNA integration into the host genome. This disruption hinders the virus’s ability to replicate and spread.

Action Environment:

Environmental factors affecting efficacy and stability:

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with HIV-1 integrase, an enzyme essential for the replication of the HIV-1 virus. The compound binds to the active site of the enzyme, chelating the magnesium ion, which is crucial for the enzyme’s function . This interaction inhibits the enzyme’s activity, thereby preventing the integration of viral DNA into the host genome.

Cellular Effects

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid affects various types of cells and cellular processes. In HeLa cell cultures, it has demonstrated moderate inhibitory properties against the HIV-1 virus . The compound influences cell function by interfering with cell signaling pathways and gene expression. It has been observed to inhibit the activity of HIV-1 integrase, leading to reduced viral replication and altered cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its binding interactions with biomolecules. The compound binds to the active site of HIV-1 integrase, chelating the magnesium ion required for the enzyme’s catalytic activity . This binding inhibits the enzyme’s function, preventing the integration of viral DNA into the host genome. Additionally, the compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid have been observed to change over time. The compound is relatively stable at room temperature, with a predicted melting point of 159.91°C and a boiling point of approximately 375.3°C . Long-term studies have shown that the compound maintains its inhibitory effects on HIV-1 integrase over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on HIV-1 integrase, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, with the compound showing significant inhibition of viral replication at concentrations of 100 μM .

Metabolic Pathways

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s interaction with HIV-1 integrase is a key aspect of its metabolic activity, as it inhibits the enzyme’s function and prevents the integration of viral DNA into the host genome . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HIV-1 integrase and other biomolecules . These interactions affect the compound’s distribution within cells and its overall bioavailability.

Subcellular Localization

The subcellular localization of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is primarily within the nucleus, where it interacts with HIV-1 integrase . The compound’s activity and function are influenced by its localization, as it inhibits the enzyme’s function and prevents the integration of viral DNA into the host genome. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects.

Eigenschaften

IUPAC Name |

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHFAYBPBVHKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303121 | |

| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34662-58-3 | |

| Record name | 34662-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

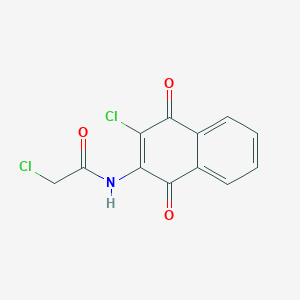

![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)

![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)

![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)

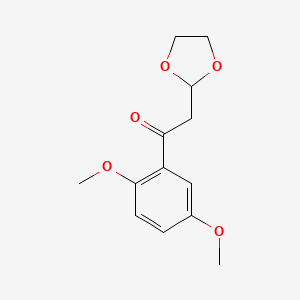

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

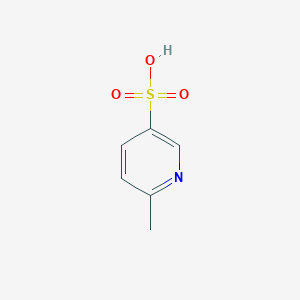

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)